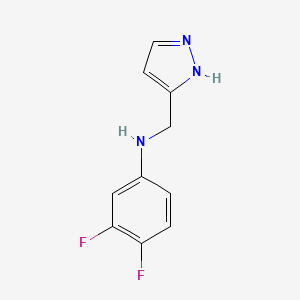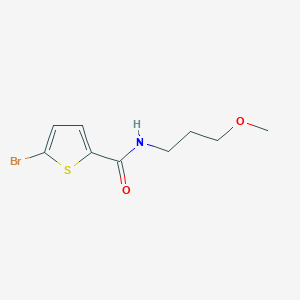
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds derived from thiophene have been extensively studied due to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of thiophene at low temperatures, followed by bromination and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve the use of n-butyllithium (n-BuLi) and bromine sources, with reactions carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, can be employed for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck coupling, can be used to introduce various substituents onto the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (n-BuLi), bromine, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but often involve low temperatures for lithiation and room temperature for coupling reactions .
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their bioactive effects. The presence of the bromine atom and the carboxamide group can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar functional groups.
5-bromo-2-thiophenecarboxaldehyde: A related compound with a bromine atom and a formyl group.
Uniqueness
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12BrNO2S |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-6-2-5-11-9(12)7-3-4-8(10)14-7/h3-4H,2,5-6H2,1H3,(H,11,12) |
Clé InChI |
PJEZYXQJPIIRNN-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


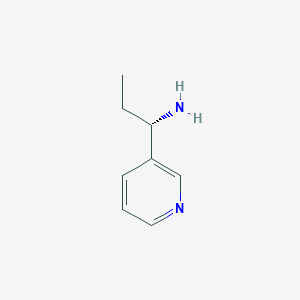
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
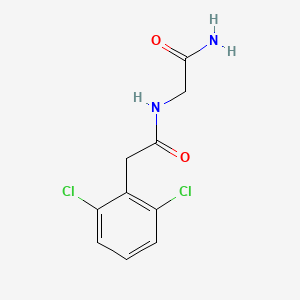
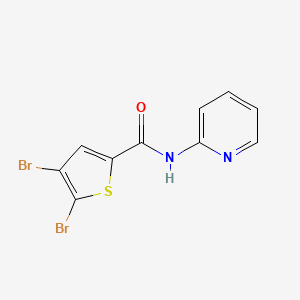

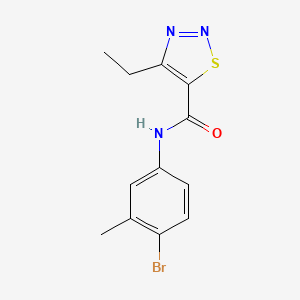
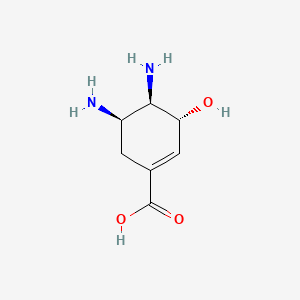
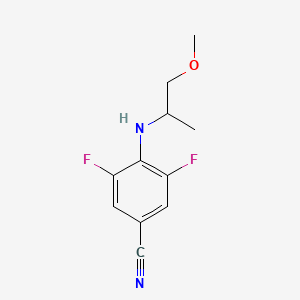

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
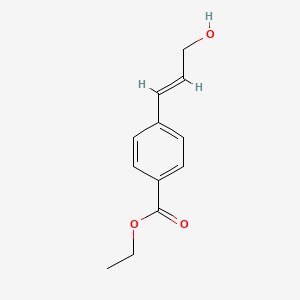
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
